6-氟-3H-1,2,3-苯并三嗪-4-酮

描述

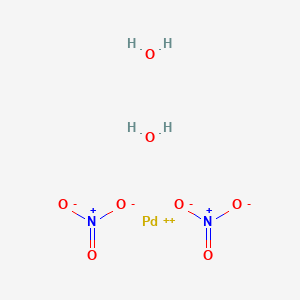

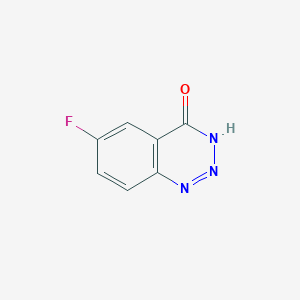

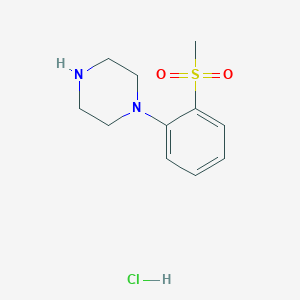

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C7H4FN3O and a molecular weight of 165.12 . It is also known by the synonyms 6-Fluorobenzo[d][1,2,3]triazin-4(1H)-one and 6-fluoro benzotriazinone .

Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, which includes 6-Fluoro-3H-1,2,3-benzotriazin-4-one, involves the diazotisation and subsequent cyclisation of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts . This process is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .Molecular Structure Analysis

The molecular structure of 6-Fluoro-3H-1,2,3-benzotriazin-4-one is represented by the canonical SMILES notation: C1=CC2=C(C=C1F)C(=O)NN=N2 . The InChI representation is: InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) .Physical And Chemical Properties Analysis

6-Fluoro-3H-1,2,3-benzotriazin-4-one has a topological polar surface area of 53.8Ų and an XLogP3 of 1.5 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .科学研究应用

抗菌活性

该化合物已被用于合成N-取代的6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物,这些衍生物对金黄色葡萄球菌显示出抗菌活性 . 合成的化合物在相对较短的反应时间内以55-92%的收率获得 .

蛋白质FtsZ的抑制

包括6-氟-3H-1,2,3-苯并三嗪-4-酮在内的几种3-取代的2,6-二氟苯甲酰胺已被证明能够通过抑制蛋白质FtsZ来干扰细菌细胞分裂周期 . 这种蛋白质是细菌分裂过程中的关键参与者 .

3-甲氧基甲基-3H-苯并[d][1,2,3]三嗪-4-酮的合成

1,2,3-苯并三嗪-4(3H)酮与二甲氧基甲烷反应,制备3-甲氧基甲基-3H-苯并[d][1,2,3]三嗪-4-酮 .

α-葡萄糖苷酶抑制剂

1,2,3-苯并三嗪-4(3H)-酮的衍生物已被合成,发现它们与α-葡萄糖苷酶的结合位点相互作用,证明了它们的抑制作用 .

荧光探针的开发

该化合物已被用于开发一种荧光探针,用于进一步研究1,4-四氢萘二氧烷苯甲酰胺的作用机制 .

新型抗菌药物的合成

在过去几十年中,包括6-氟-3H-1,2,3-苯并三嗪-4-酮在内的2,6-二氟苯甲酰胺作为抗菌药物已被深入研究 . 它们已被用于开发能够调节创新靶点以对抗抗菌素耐药性这一令人担忧的问题的新型抗生素 .

生化分析

Biochemical Properties

6-Fluoro-3H-1,2,3-benzotriazin-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with α-amino acids, leading to the formation of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones through thermal condensation . Additionally, 6-Fluoro-3H-1,2,3-benzotriazin-4-one can undergo thermolysis to yield quinazolino[3,2-c][1,2,3]benzotriazin-8-one . These interactions highlight the compound’s versatility and potential in biochemical research.

Cellular Effects

6-Fluoro-3H-1,2,3-benzotriazin-4-one has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The presence of the fluorine atom in its structure may contribute to its ability to modulate these processes. Studies have shown that 6-Fluoro-3H-1,2,3-benzotriazin-4-one can inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . This inhibition can lead to changes in cellular energy balance and metabolic flux.

Molecular Mechanism

The molecular mechanism of 6-Fluoro-3H-1,2,3-benzotriazin-4-one involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, its interaction with α-glucosidase results in enzyme inhibition, affecting carbohydrate metabolism . Additionally, the compound’s structure allows it to form stable complexes with other biomolecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-3H-1,2,3-benzotriazin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Fluoro-3H-1,2,3-benzotriazin-4-one is relatively stable under refrigerated conditions

Dosage Effects in Animal Models

The effects of 6-Fluoro-3H-1,2,3-benzotriazin-4-one can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and safe dosage ranges for 6-Fluoro-3H-1,2,3-benzotriazin-4-one to ensure its safe use in research .

Metabolic Pathways

6-Fluoro-3H-1,2,3-benzotriazin-4-one is involved in various metabolic pathways. Its interaction with enzymes such as α-glucosidase highlights its role in carbohydrate metabolism . The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism.

属性

IUPAC Name |

6-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQFKLASUKMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)

![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)

![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)

![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)